S1P receptors are present on the surface of immune cells like lymphocytes. Cenerimod selectively targets S1P1 receptors, a specific subtype. By modulating this receptor, Cenerimod is thought to prevent the migration of lymphocytes from lymphoid organs into the bloodstream and tissues. In SLE, this could potentially reduce inflammation and tissue damage caused by overactive immune cells [].
Early research suggests Cenerimod might have a unique property compared to other S1P modulators. It doesn't seem to induce bronchoconstriction or vasoconstriction, which are common side effects of this drug class [].
Cenerimod's efficacy and safety are being evaluated in clinical trials for SLE. Initial Phase I studies in healthy volunteers showed good tolerability with no major safety concerns [].
A Phase II study investigated the effects of Cenerimod on disease activity, safety, and pharmacokinetics in SLE patients. The study found that Cenerimod treatment led to a dose-dependent reduction in disease activity scores and a decrease in a key SLE biomarker compared to placebo []. These findings suggest Cenerimod has the potential to be beneficial for SLE patients.